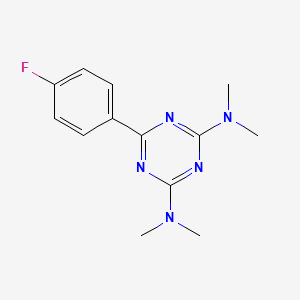

s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)-

Description

The compound s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- features a symmetric triazine core substituted at the 2,4-positions with dimethylamino groups and at the 6-position with a para-fluorophenyl moiety. This structure combines electron-donating dimethylamino groups with an aromatic fluorinated ring, influencing its electronic, solubility, and reactivity properties.

Properties

CAS No. |

43027-27-6 |

|---|---|

Molecular Formula |

C13H16FN5 |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C13H16FN5/c1-18(2)12-15-11(16-13(17-12)19(3)4)9-5-7-10(14)8-6-9/h5-8H,1-4H3 |

InChI Key |

XAHDJBWAPOPLMS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)C2=CC=C(C=C2)F)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- typically involves the reaction of cyanuric chloride with dimethylamine and p-fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. The reaction mechanism involves nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the dimethylamino and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May be used in the study of enzyme inhibition or as a ligand in biochemical assays.

Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of dimethylamino and fluorophenyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar s-Triazine Derivatives

Structural and Functional Group Analysis

The substituents on the s-triazine ring critically determine the compound’s physicochemical and biological properties. Below is a comparative analysis with key analogs:

Almitrine (2,4-bis(allylamino)-6-[4-[bis(p-fluorophenyl)methyl]-1-piperazinyl]-s-triazine)

- Substituents: Allylamino groups at 2,4-positions; a piperazinyl-bis(p-fluorophenyl)methyl group at the 6-position.

- Molecular Weight : 477.55 g/mol .

- Key Differences: Unlike the dimethylamino groups in the target compound, Almitrine’s allylamino substituents enhance its pharmacological activity as a respiratory stimulant. The bulky bis(p-fluorophenyl)methyl-piperazinyl group contributes to its CNS penetration and receptor binding .

- Application : Clinically used to treat respiratory depression .

2,4-Bis(isopropylamino)-6-chloro-s-triazine

- Substituents: Isopropylamino groups at 2,4-positions; chlorine at the 6-position.

- Key Differences: The chloro and isopropylamino groups are common in agrochemicals, providing herbicidal activity.

- Application : Herbicide precursor .

2,4-Bis(dimethylamino)-6-morpholino-s-triazine

- Substituents: Dimethylamino groups at 2,4-positions; morpholino at the 6-position.

- Molecular Weight : 252.32 g/mol.

- Solubility : 0.3288 g/L in water at 25°C .

- Key Differences: The morpholino group enhances hydrophilicity compared to the para-fluorophenyl group in the target compound, which likely increases lipophilicity.

UV-Absorbing s-Triazines (e.g., 2,4-bis(2,4-dihydroxyphenyl)-6-(2,4-dimethylphenyl)-s-triazine)

- Substituents : Dihydroxyphenyl and dimethylphenyl groups.

- Key Differences: Hydroxyl groups enable strong UV absorption via intramolecular proton transfer, making these derivatives suitable for cosmetic sunscreens.

Comparative Data Table

Key Research Findings

- Electronic Effects: Dimethylamino groups increase electron density on the triazine ring, enhancing nucleophilic substitution reactivity compared to allylamino or chloro substituents .

- Solubility Trends: Hydrophilic substituents (e.g., morpholino) improve water solubility, while aromatic fluorophenyl groups favor organic solvents .

- Biological Activity: Allylamino and piperazinyl groups in Almitrine enable CNS activity, whereas dimethylamino groups may target different biological pathways .

Biological Activity

s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)-, a derivative of the s-triazine core, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of s-Triazine Derivatives

s-Triazines are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The modification of the s-triazine core can lead to compounds with enhanced pharmacological properties.

The biological activity of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:

- Tyrosine Kinase Inhibition : This compound has been shown to inhibit the activity of tyrosine kinases, which are crucial for cell signaling and growth. The inhibition leads to altered cellular processes such as proliferation and differentiation.

- Cell Signaling Pathways : It affects key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway by inhibiting tyrosine kinase activity, thereby influencing tumorigenesis and cancer cell survival .

- Apoptosis Induction : Some studies suggest that derivatives of s-triazine can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical survival pathways .

Anticancer Activity

s-Triazine derivatives have demonstrated significant anticancer properties across various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| s-Triazine derivative | A549 (lung) | 0.20 |

| s-Triazine derivative | MCF-7 (breast) | 1.25 |

| s-Triazine derivative | HeLa (cervical) | 1.03 |

These results indicate potent activity against multiple types of cancer cells, suggesting that modifications to the triazine structure can enhance selectivity and efficacy against malignant cells .

Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to this compound. It may exert anticonvulsant properties by modulating neurotransmitter systems and inhibiting pathways associated with neurodegeneration.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies

- In Vivo Studies : In animal models, low doses of s-Triazine derivatives have shown minimal toxicity while effectively inhibiting tumor growth. These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

- Cytotoxicity Assessments : In vitro analyses have demonstrated that certain derivatives possess significant cytotoxicity against various cancer cell lines, reinforcing their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.